2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide
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Overview
Description
2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a pyrazole ring, and multiple methoxy and dimethylphenyl groups, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazole ring . The final product is obtained by treating the thiazole derivative with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S.BrH/c1-18-5-6-22(15-19(18)2)26-17-34-28(29-26)31-27(21-9-13-24(33-4)14-10-21)16-25(30-31)20-7-11-23(32-3)12-8-20;/h5-15,17,27H,16H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDANXAMIBWAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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